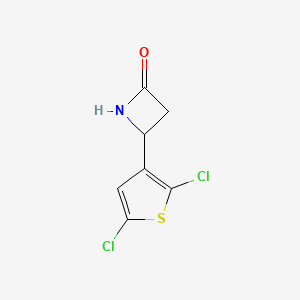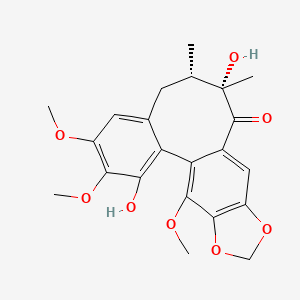
KadoblongifolinA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
KadoblongifolinA is a chemical compound isolated from the plant Garcinia oblongifolia, which belongs to the Clusiaceae family. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties . The unique structure of this compound, characterized by its polyprenylated acylphloroglucinol core, makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of KadoblongifolinA involves several steps, starting with the extraction of the compound from the Garcinia oblongifolia plant. The extraction process typically employs solvents such as methanol or ethanol to isolate the compound from the plant material. Following extraction, the compound undergoes purification through chromatographic techniques.
Industrial Production Methods: Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its structure and the challenges associated with its large-scale synthesis. Current methods focus on optimizing the extraction and purification processes to increase yield and purity. Advances in biotechnological approaches, such as microbial fermentation, are being explored to facilitate the industrial production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions: KadoblongifolinA undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles and electrophiles can be employed under different conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
KadoblongifolinA has a wide range of scientific research applications, including:
Chemistry: It serves as a model compound for studying polyprenylated acylphloroglucinols and their reactivity.
Biology: The compound’s biological activities make it a valuable tool for investigating cellular processes and pathways.
Medicine: this compound’s anticancer, antiviral, and anti-inflammatory properties are being explored for potential therapeutic applications.
Mécanisme D'action
The mechanism of action of KadoblongifolinA involves its interaction with various molecular targets and pathways. The compound has been shown to inhibit key enzymes and signaling pathways involved in inflammation, viral replication, and cancer cell proliferation . For example, it can modulate the activity of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), leading to the suppression of inflammatory responses and the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Oblongifolin C: Known for its anticancer properties and ability to induce autophagy.
Guttiferone K: Exhibits strong anticancer and anti-inflammatory activities.
Propriétés
Formule moléculaire |
C22H24O8 |
|---|---|
Poids moléculaire |
416.4 g/mol |
Nom IUPAC |
(9S,10S)-3,10-dihydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-one |
InChI |
InChI=1S/C22H24O8/c1-10-6-11-7-13(26-3)18(27-4)17(23)15(11)16-12(21(24)22(10,2)25)8-14-19(20(16)28-5)30-9-29-14/h7-8,10,23,25H,6,9H2,1-5H3/t10-,22-/m0/s1 |
Clé InChI |
URCZSBOZRLIBSS-MGUXCZDKSA-N |
SMILES isomérique |
C[C@H]1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(=O)[C@@]1(C)O)OCO4)OC)O)OC)OC |
SMILES canonique |
CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(=O)C1(C)O)OCO4)OC)O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-Methylbutyl)-1,8-diazaspiro[4.5]decane](/img/structure/B13075458.png)
![Methyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate](/img/structure/B13075460.png)
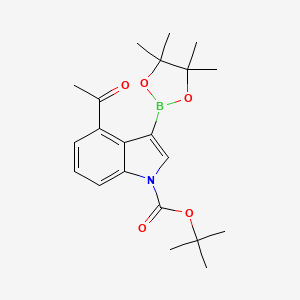
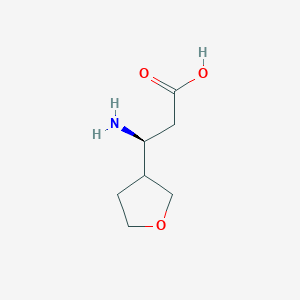
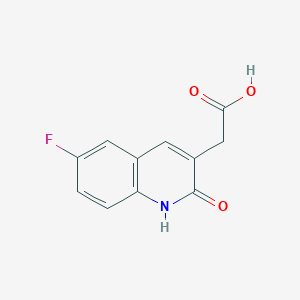
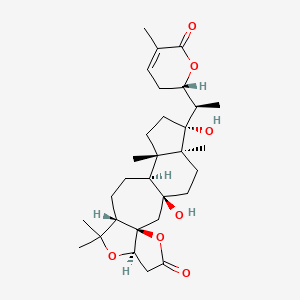
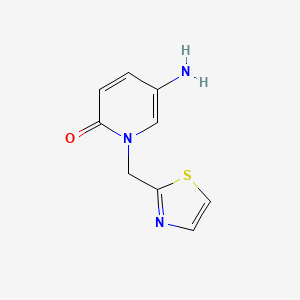
![2-[(2-Aminoethyl)amino]-N-(pyridin-2-ylmethyl)acetamidedihydrochloride](/img/structure/B13075491.png)
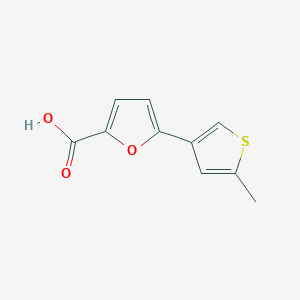
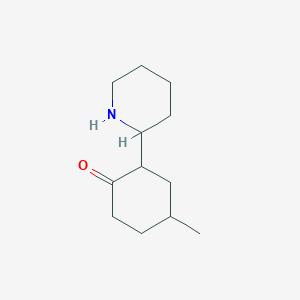
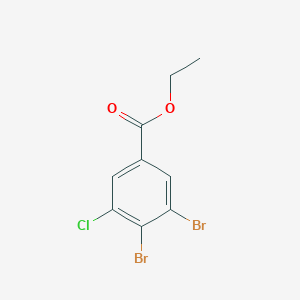
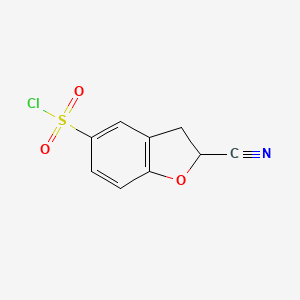
![Methyl2,3,4,5-tetrahydrobenzo[F][1,4]oxazepine-6-carboxylate](/img/structure/B13075540.png)
